AM4113

Vue d'ensemble

Description

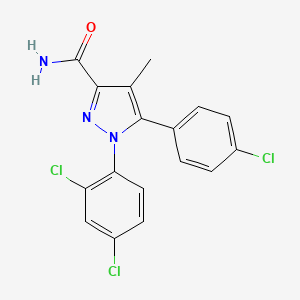

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, commonly known as MCPP, is a chemical compound with a wide variety of applications in scientific research. MCPP is a synthetic compound that has been used in vitro and in vivo studies to study the effects of various biological processes. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the treatment of inflammatory diseases. MCPP has also been used to study the effects of chemical compounds on the body.

Applications De Recherche Scientifique

Effets de protection rénale dans le syndrome métabolique

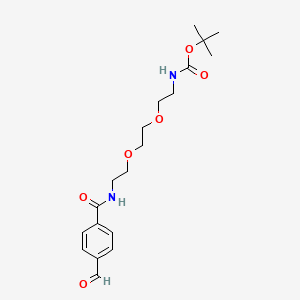

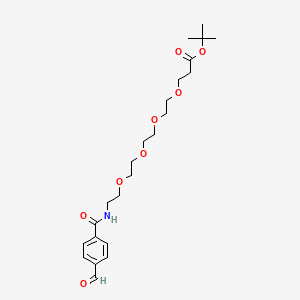

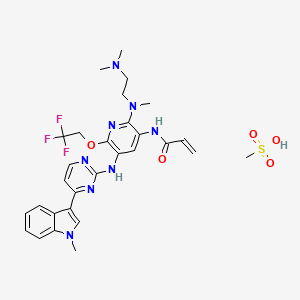

AM4113 a été étudié pour ses effets potentiels de protection rénale dans les conditions associées au syndrome métabolique (MetS). Dans un modèle de rat induit par une alimentation riche en fructose et en sel, this compound, en tant qu'antagoniste neutre du récepteur CB1, a montré des résultats prometteurs dans la réduction de la protéinurie et du taux d'excrétion d'albumine, qui sont des indicateurs de détérioration de la fonction rénale. Cela suggère qu'this compound pourrait être bénéfique pour la gestion de la néphropathie chez les patients atteints de MetS {svg_1}.

Gestion de la résistance à l'insuline

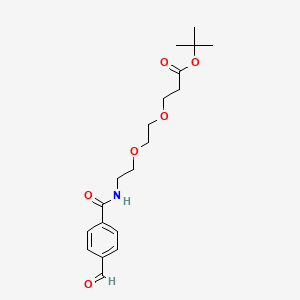

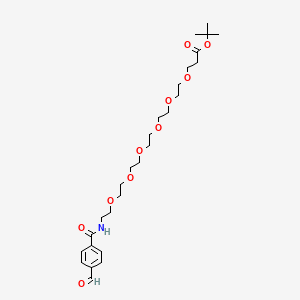

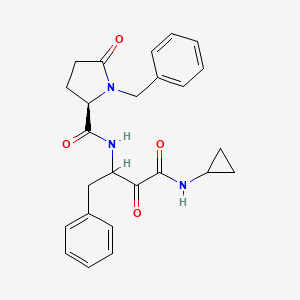

Le composé a également été évalué pour ses effets sur la résistance à l'insuline, un précurseur du diabète. Dans le même modèle de rat MetS, l'administration d'this compound a entraîné une inhibition significative de la résistance à l'insuline. Cela a été corrélé à une diminution du poids corporel, suggérant qu'this compound pourrait jouer un rôle dans la gestion du poids et des troubles métaboliques liés à la sensibilité à l'insuline {svg_2}.

Amélioration du profil lipidique

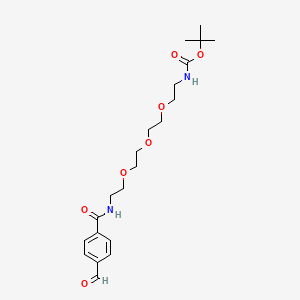

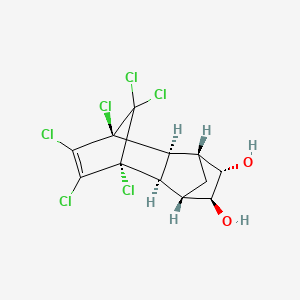

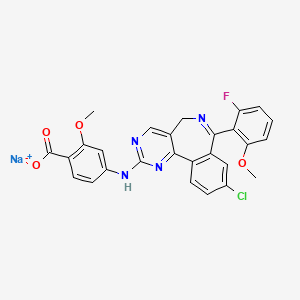

En relation avec la santé métabolique, this compound a montré des effets sur le cholestérol sérique et les triglycérides. Le composé a inhibé les élévations de ces lipides dans le modèle de rat MetS, ce qui pourrait indiquer une application potentielle dans la gestion de la dyslipidémie et la prévention des complications cardiovasculaires associées aux taux élevés de lipides {svg_3}.

Réduction de l'acide urique

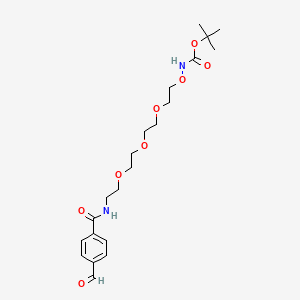

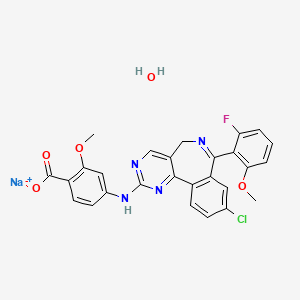

L'élévation de l'acide urique sérique est une autre préoccupation dans les troubles métaboliques. This compound a été observé pour réduire les niveaux d'acide urique sérique dans le modèle de rat MetS, ce qui pourrait être bénéfique pour les patients souffrant de goutte ou d'autres affections liées à l'acide urique {svg_4}.

Contrôle de l'appétit et du poids

Au-delà du syndrome métabolique, this compound a été étudié pour son impact sur l'apport alimentaire et la gestion du poids. En tant qu'antagoniste du récepteur CB1, il a le potentiel de supprimer l'appétit, ce qui pourrait être exploité dans le développement de traitements contre l'obésité et les problèmes de santé associés {svg_5}.

Effets comportementaux

Les effets comportementaux d'this compound ont fait l'objet d'études, notamment sa capacité à supprimer l'apport alimentaire et le comportement renforcé par la nourriture sans induire de signes de nausée chez les rats. Cela suggère une application potentielle dans les thérapies comportementales pour les troubles de l'alimentation, où le contrôle de l'apport alimentaire est crucial {svg_6}.

Mécanisme D'action

Target of Action

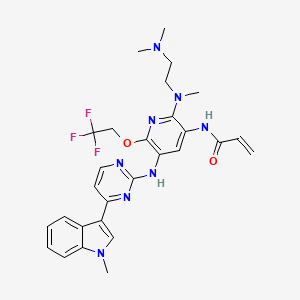

AM4113, also known as “5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide” or “CB1 antagonist 2”, is a novel cannabinoid CB1 neutral antagonist . The primary target of this compound is the cannabinoid receptor 1 (CB1R), which plays a pivotal role in regulating the reinforcing effects of various substances of abuse . This compound binds with high affinity to CB1 receptors, exhibiting 100-fold selectivity for CB1 against CB2 receptors .

Mode of Action

It works by binding to the CB1 receptors and blocking their activation, thereby suppressing the effects of substances that would otherwise activate these receptors .

Biochemical Pathways

It is known that the compound’s action on the cb1 receptors can influence the firing and burst rates in the ventral tegmental area dopamine neurons in response to nicotine . This suggests that this compound may affect dopaminergic pathways, which are crucial for reward and motivation.

Pharmacokinetics

Its therapeutic effects in behavioral tests suggest that it is bioavailable and can cross the blood-brain barrier to exert its effects on the central nervous system .

Result of Action

this compound has been shown to suppress food intake and food-reinforced behavior in rats . It also significantly attenuates nicotine taking, motivation for nicotine, as well as cue-, priming-, and stress-induced reinstatement of nicotine-seeking behavior . These effects suggest that this compound could be a promising therapeutic option for the prevention of relapse to nicotine-seeking and potentially other substance use disorders.

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUKVPCUOHFAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027454 | |

| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614726-85-1 | |

| Record name | AM-4113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0614726851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-4113 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBW5X7964A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the primary molecular target of AM4113?

A1: this compound acts as a selective antagonist of the cannabinoid receptor type 1 (CB1 receptor) [, , , , , , , , , , , ].

Q2: How does this compound interact with the CB1 receptor?

A2: Unlike inverse agonists that suppress basal CB1 receptor activity, this compound is classified as a neutral antagonist. This means it binds to the CB1 receptor and blocks the binding of agonists like endocannabinoids and Δ9-tetrahydrocannabinol (Δ9-THC) without altering the receptor's basal activity [, , , , ].

Q3: What are the downstream effects of this compound's interaction with CB1 receptors?

A3: By blocking CB1 receptor activation, this compound can inhibit various CB1-mediated physiological and behavioral effects. This includes reducing food intake and weight gain, attenuating the reinforcing effects of addictive substances like nicotine, cocaine, and opioids, and modulating neuronal excitability [, , , , , , , , , , , ].

Q4: How does the action of this compound differ from that of CB1 inverse agonists like rimonabant (SR141716A)?

A4: While both this compound and rimonabant antagonize CB1 receptors, rimonabant acts as an inverse agonist, suppressing the receptor's basal activity. This difference in action may contribute to this compound's potentially improved side-effect profile compared to rimonabant, which was withdrawn from the market due to adverse psychiatric effects [, , , , , ].

Q5: Can this compound cross the blood-brain barrier?

A5: While this compound can effectively block central CB1 receptors, studies suggest it may have limited brain penetration compared to other CB1 antagonists like rimonabant [, ]. Peripherally restricted analogs like AM6545 have been developed to further explore the role of peripheral CB1 receptors [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H13Cl3N2O, and its molecular weight is 367.65 g/mol.

Q7: Is there any information available regarding the spectroscopic data for this compound?

A7: The provided research articles primarily focus on the pharmacological characterization of this compound. Detailed spectroscopic data, such as NMR or IR spectra, are not included in these studies.

Q8: How do structural modifications to the this compound scaffold affect its CB1 receptor binding affinity and selectivity?

A8: Research focusing on SAR around the diarylpyrazole core of this compound has revealed key structural elements influencing its CB1 receptor interactions [, , ]. For instance, substitutions on the pyrazole ring, particularly at the C3 position, significantly influence CB1 receptor binding affinity and selectivity [, , ]. Replacing the piperidine ring at the C3 position with other groups like morpholine can alter binding affinity and even change the intrinsic activity from an antagonist to an inverse agonist [, , ]. Additionally, modifications to the 5-aryl substituent, such as bioisosteric replacements with alkynylthiophene units, have yielded potent and selective CB1 antagonists with in vivo efficacy in reducing weight gain [].

Q9: What in vitro and in vivo models have been used to study the effects of this compound?

A9: this compound's effects have been extensively studied in both in vitro and in vivo settings. In vitro studies utilize cell lines expressing CB1 receptors, such as HEK-293 and CHO cells, to investigate receptor binding, G-protein activation, and downstream signaling pathways [, , , , ]. Animal models, primarily rodents and nonhuman primates, are used to evaluate the in vivo efficacy of this compound in paradigms like drug self-administration, conditioned place preference, and behavioral tasks assessing cognition and motor function [, , , , , , , , , , , ].

Q10: What are the key findings from preclinical studies on this compound?

A10: Preclinical studies highlight the therapeutic potential of this compound in various areas:* Addiction: this compound attenuates the reinforcing effects of addictive substances like nicotine, cocaine, and opioids in animal models, suggesting its potential as a treatment for substance use disorders [, , , ].* Metabolic Disorders: this compound reduces food intake and weight gain in rodent models, indicating potential for addressing obesity and metabolic syndrome [, , ]. * Neuroprotection: Research suggests that this compound might protect against excitotoxicity, a process contributing to neuronal damage in conditions like stroke and neurodegenerative diseases [].

Q11: Have any clinical trials been conducted with this compound?

A11: While preclinical research on this compound shows promise, no clinical trials have been initiated to date. Further investigation is needed to determine its safety and efficacy in humans.

Q12: What is known about the safety and toxicity profile of this compound?

A12: The research primarily focuses on the pharmacological characterization of this compound. While some studies suggest that this compound might possess a better psychiatric tolerability profile compared to rimonabant, more comprehensive toxicological studies are needed to establish its safety profile, particularly in long-term use scenarios [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.